5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate is a chemical compound identified as an impurity during the synthesis of Prasugrel hydrochloride []. It is a positional isomer of Prasugrel, with the fluorine atom on the phenyl ring located at the meta position instead of the ortho position [].
5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate is a novel thienopyridine prodrug, also known as 3-Fluoro prasugrel. It is primarily recognized for its potent inhibitory effects on platelet activation through the P2Y12 receptor. This compound has gained attention due to its application in cardiovascular medicine, particularly in preventing thrombotic events.
This compound falls under the category of thienopyridines, which are a class of drugs known for their antiplatelet properties. It is classified as a prodrug, meaning it requires metabolic conversion to become pharmacologically active.
The synthesis of 5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate involves several key steps:
The molecular structure of 5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate is complex:
The structure features a tetrahydrothieno core with cyclopropyl and fluorophenyl substituents contributing to its unique pharmacological properties.
The compound undergoes several significant chemical reactions:
The primary mechanism of action involves:
This mechanism is critical for its application in preventing thrombotic events in cardiovascular diseases.
The physical properties include:
Key chemical properties involve:
Studies indicate that the compound exhibits significant stability under physiological conditions but can be influenced by factors like liver function and drug interactions during metabolism .
5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate has significant applications in:
This compound represents an important advancement in antiplatelet therapy and continues to be a subject of research for improved formulations and applications in clinical settings.
This chemically complex heterocyclic compound, systematically named as 5-(2-cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate (CAS: 1391194-39-0), represents a structurally significant molecule in pharmaceutical chemistry. With the molecular formula C₂₀H₂₀FNO₃S and a molecular weight of 373.44 g/mol, it features a multi-ring system integrating tetrahydrothienopyridine, fluorinated phenyl, and cyclopropane moieties [1] [3]. The compound typically presents as a white to yellow crystalline powder with a purity specification of ≥95% by HPLC, reflecting its importance in high-precision applications [3]. Its structural complexity arises from the stereoelectronic interactions between the electron-withdrawing fluorophenyl group, the strained cyclopropyl ring, and the fused bicyclic thienopyridine system, creating a unique three-dimensional architecture that influences both its physicochemical behavior and biochemical interactions [5].
The discovery of this compound is intrinsically linked to the development of prasugrel, a potent antiplatelet agent. Patent literature first referenced related synthetic intermediates during early prasugrel optimization processes in the late 1990s and early 2000s [8]. The specific 3-fluorophenyl derivative (CAS: 1391194-39-0) emerged prominently in pharmaceutical literature around 2010-2012 as analytical methods advanced to detect and characterize prasugrel-related impurities [5]. The compound gained formal recognition when it was assigned the CAS registry number 1391194-39-0, establishing its unique chemical identity in databases [2]. By 2015, commercial suppliers began offering the compound as a certified reference material, coinciding with regulatory requirements for thorough impurity profiling in pharmaceutical formulations [3]. This historical trajectory illustrates its evolution from a synthetic intermediate to a structurally characterized impurity essential for pharmaceutical quality control.
The compound's architecture incorporates three strategically fused cyclic systems that confer distinctive chemical properties:
Table 1: Key Molecular Characteristics of 5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl Acetate
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₀H₂₀FNO₃S | Indicates elemental composition and molecular diversity |
Molecular Weight | 373.44 g/mol | Impacts crystallization behavior and mass spectrometry detection |
Density | 1.3±0.1 g/cm³ | Relates to molecular packing in solid state |
Boiling Point | 495.5±45.0°C at 760 mmHg | Reflects thermal stability during purification |
Flash Point | 253.5±28.7°C | Indicates handling requirements for organic synthesis |
LogP | 3.17 | Predicts membrane permeability and solubility characteristics |
Experimental characterization through ¹H-NMR confirms the assigned structure, particularly the stereochemical environment around the chiral center formed by the fluorophenyl and cyclopropyl carbonyl substituents [3]. The compound's relatively high boiling point (495.5±45.0°C) and flash point (253.5±28.7°C) suggest significant intermolecular interactions in the liquid phase, consistent with its polar heteroatom-rich structure [5].
This compound serves as a critical reference standard in cardiovascular drug research, primarily as Prasugrel Impurity 3 [5]. Its structural similarity to prasugrel (which contains an ortho-fluorophenyl isomer) makes it indispensable for:
Table 2: Research Applications of the Compound in Pharmaceutical Sciences
Application Area | Purpose | Reference Standard Specifications |
---|---|---|
Impurity Profiling | Quantification in prasugrel batches | Purity ≥95% (HPLC) [3] |
Synthetic Chemistry | Intermediate for novel thienopyridine analogs | Structure confirmed by ¹H-NMR [3] |
Drug Metabolism Studies | Investigating esterase susceptibility of acetate group | Cold-chain stable [2] |
Crystallography Studies | Analyzing conformational effects of fluorophenyl positioning | Crystalline powder form [3] |
Global sourcing reflects its research importance, with specialized suppliers providing quantities ranging from 1mg to 25mg, though availability remains limited due to complex synthesis requiring cold-chain transportation and stringent storage conditions (-20°C) [2] [3]. The premium pricing structure (e.g., €2,299.45 for 25mg) underscores both its synthetic complexity and essential role in pharmaceutical quality assurance [3]. Current research explores its potential as a synthetic precursor to novel platelet inhibitors with modified receptor binding kinetics, positioning this compound at the intersection of analytical chemistry and drug discovery innovation [5] [8].
Table 3: Global Sourcing Options for Research Quantities
Supplier Type | Quantity Range | Pricing Range | Special Handling Requirements |
---|---|---|---|
Specialty Chemical Vendors | 1mg | ~€579.45 | Cold-chain transportation [2] |
5mg | ~€955.70 | Storage at -20°C [3] | |
25mg | ~€2,299.45 | Protected from moisture [3] | |
Reference Standard Providers | 150mg (parent compound) | $451.00 | Dangerous goods shipping [4] |
Note: Pricing and availability may vary based on purity specifications and geographical source.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1